An In-depth Technical Guide to Benzyl Nitrite (CAS: 935-05-7)
An In-depth Technical Guide to Benzyl Nitrite (CAS: 935-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) nitrite (B80452), with the CAS number 935-05-7, is an organic ester of nitrous acid and benzyl alcohol. As a member of the alkyl nitrite class of compounds, it is recognized for its potential as a nitric oxide (NO) donor.[1] Nitric oxide is a critical signaling molecule in various physiological processes, most notably in the cardiovascular system where it functions as a potent vasodilator.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methods related to benzyl nitrite, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of benzyl nitrite is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of Benzyl Nitrite
| Property | Value | Reference(s) |
| CAS Number | 935-05-7 | [3][4] |
| Molecular Formula | C₇H₇NO₂ | [3][4] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | Yellowish oil (inferred from related compounds) | N/A |
| Boiling Point | 180 °C at 760 mmHg; 53-58 °C at 10 Torr; 44 °C at 5 Torr; 31-32 °C at 1 Torr | [4][5] |
| Density | 1.09 g/cm³ | [4] |
| Refractive Index | 1.512; 1.5008 at 20°C; 1.4986 at 25°C | [4][5] |
| Flash Point | 71.2 °C | [4] |
| Vapor Pressure | 1.24 mmHg at 25°C | [4] |
| Solubility | Likely soluble in ether and other organic solvents (inferred from related compounds) | [5] |
| InChI | InChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2 | [3][6] |
| InChIKey | IYYGLLJDALWAMD-UHFFFAOYSA-N | [3][6] |
| SMILES | C1=CC=C(C=C1)CON=O | [3] |
Synthesis of Benzyl Nitrite
Experimental Protocol: Synthesis of Benzyl Nitrite
Materials:
-
Benzyl alcohol (C₇H₈O)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in distilled water. For a synthesis targeting approximately 0.1 moles of benzyl nitrite, one might start with a solution of ~7.6 g (0.11 mol) of sodium nitrite in ~30 mL of water.
-
Cool the flask in an ice-salt bath with vigorous stirring until the temperature of the nitrite solution is at or below 0 °C.
-
In a separate beaker, prepare a cooled mixture of benzyl alcohol and sulfuric acid. Slowly add ~5.4 g (0.05 mol) of concentrated sulfuric acid to ~10.8 g (0.1 mol) of benzyl alcohol, while keeping the mixture cool in an ice bath.
-
Slowly add the cooled benzyl alcohol-sulfuric acid mixture dropwise to the stirred sodium nitrite solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 5 °C to minimize the decomposition of nitrous acid and the formation of byproducts.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the benzyl nitrite should separate from the aqueous layer.
-
Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent. The resulting product is crude benzyl nitrite.
-
For higher purity, the benzyl nitrite can be distilled under reduced pressure. Based on available data, distillation at a pressure of 1-10 Torr would be appropriate.[5]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as nitrogen oxides, which are toxic, may be evolved.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Alkyl nitrites can be flammable and may decompose upon standing, especially when exposed to light and heat.[5] Store the product in a cool, dark place.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of benzyl nitrite.
Mechanism of Action and Pharmacological Effects
The primary pharmacological effect of benzyl nitrite, like other alkyl nitrites, is vasodilation, which is mediated by the release of nitric oxide (NO).[1]
Nitric Oxide Release
Benzyl nitrite is considered a prodrug that releases NO in the body.[8][9] This can occur through enzymatic and non-enzymatic pathways. The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.
The NO/cGMP Signaling Pathway
The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.[2][10]
The following diagram illustrates the NO signaling pathway initiated by a nitric oxide donor like benzyl nitrite.
Pharmacological Effects
The vasodilatory action of benzyl nitrite is expected to lead to a decrease in blood pressure. While specific quantitative data such as the EC₅₀ for benzyl nitrite's vasodilator potency is not available in the reviewed literature, studies on other nitrites and NO donors confirm their potent effects on vascular tone.[11][12] The therapeutic potential of NO-releasing drugs is being explored for various cardiovascular conditions, including hypertension and angina.[8][9]
Metabolism and Toxicology
Metabolism
Specific studies on the metabolism of benzyl nitrite are scarce. However, based on the general principles of xenobiotic metabolism, it is likely to undergo hydrolysis to benzyl alcohol and nitrite.[13][14] Benzyl alcohol is then further metabolized, potentially to benzoic acid, which can be conjugated and excreted. The released nitrite can be oxidized to nitrate (B79036) or converted to NO.
Toxicology
There is no specific LD₅₀ value available for benzyl nitrite in the reviewed literature. However, the toxicity of other nitrites provides an indication of its potential hazards. For instance, the oral LD₅₀ of sodium nitrite in rats is reported to be in the range of 150-200 mg/kg.[15] The acute toxicity of butyl nitrite in rats has an oral LD₅₀ of 83 mg/kg.[16] The primary toxic effect of nitrites is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[17]
Analytical Methods
The characterization and quantification of benzyl nitrite can be achieved using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like alkyl nitrites.[17][18] It can be used to confirm the identity of synthesized benzyl nitrite by its mass spectrum and retention time. Headspace GC-MS can be particularly useful for analyzing the purity and decomposition products of benzyl nitrite.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be employed for the quantification of benzyl nitrite.[19][20] Reversed-phase chromatography with a suitable mobile phase would likely be effective. The development of a specific HPLC method would require optimization of the column, mobile phase composition, and detection wavelength.
Table 2: Summary of Analytical Methods for Nitrite Analysis
| Technique | Principle | Application | Reference(s) |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Identification and quantification of volatile nitrites and their degradation products. | [17][18] |
| HPLC-UV | Separation by liquid chromatography and quantification by UV absorbance. | Quantification of nitrites in various matrices, including biological fluids and food. | [19][20] |
| Spectroscopy (IR, NMR) | Analysis of molecular vibrations (IR) and nuclear magnetic resonance (NMR) to determine chemical structure. | Structural elucidation and confirmation of synthesized benzyl nitrite. | [5] |
Applications in Drug Development
The ability of benzyl nitrite to release nitric oxide makes it a potential candidate for development as a therapeutic agent, particularly in the field of cardiovascular medicine. NO-releasing drugs are of significant interest for the treatment of conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension, atherosclerosis, and angina.[8][9] The benzyl moiety offers a scaffold that can be modified to tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the development of novel NO-donor prodrugs with targeted delivery or controlled release profiles.
Conclusion
Benzyl nitrite (CAS 935-05-7) is an organic nitrite with the potential to act as a nitric oxide donor, thereby inducing vasodilation. This technical guide has summarized the available information on its chemical and physical properties, provided a detailed protocol for its synthesis, elucidated its mechanism of action through the NO/cGMP pathway, and discussed relevant analytical methods. While specific quantitative data on its pharmacology and toxicology are limited, the information on related compounds provides a strong basis for further research and development. For scientists and professionals in drug development, benzyl nitrite represents an interesting molecule for the exploration of novel nitric oxide-based therapies. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.
References
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- 8. Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Enhanced vasodilator activity of nitrite in hypertension: critical role for erythrocytic xanthine oxidoreductase and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
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- 17. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 18. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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